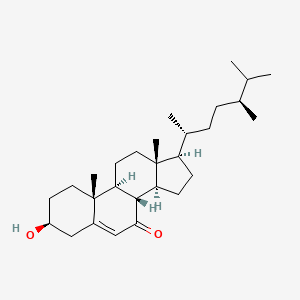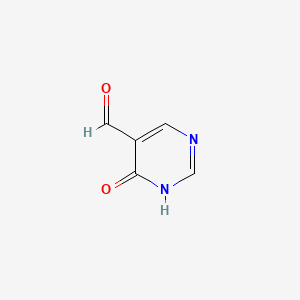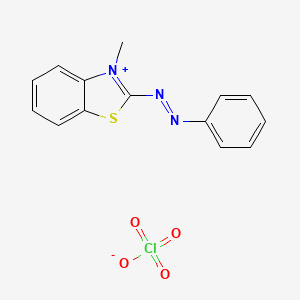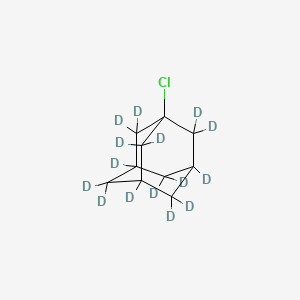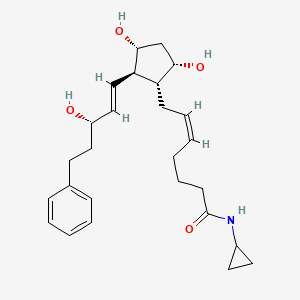
N-Cyclopropyl-Bimatoprost
Übersicht
Beschreibung
Bimatoprost-Cyclopropylamid ist ein synthetisches Analogon von Prostamid und Prostaglandin. Es ist strukturell verwandt mit Bimatoprost, einem bekannten Medikament zur Behandlung von hohem Augeninnendruck bei Erkrankungen wie Glaukom. Bimatoprost-Cyclopropylamid wurde entwickelt, um die Aktivität von natürlichen Prostaglandinen nachzuahmen, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Bimatoprost-Cyclopropylamid umfasst mehrere wichtige Schritte:
Oxidationsreaktion: Der erste Schritt beinhaltet die Oxidation einer Vorläuferverbindung in Gegenwart eines Oxidationssystems und eines geeigneten Lösungsmittels.
Alkali-Reaktion: Die oxidierte Verbindung wird dann in Gegenwart von Alkali mit einer anderen Verbindung umgesetzt, um ein Zwischenprodukt zu bilden.
Reduktionsreaktionen: Das Zwischenprodukt durchläuft eine Reihe von Reduktionsreaktionen unter Verwendung verschiedener Reduktionsmittel, um das gewünschte Produkt zu bilden.
Abschlussreaktion: Der letzte Schritt beinhaltet die Umsetzung des reduzierten Zwischenprodukts mit einer anderen Verbindung in Gegenwart von Alkali, um Bimatoprost-Cyclopropylamid zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Bimatoprost-Cyclopropylamid folgt ähnlichen Schritten wie der Syntheseweg, ist aber für die Großproduktion optimiert. Der Prozess beinhaltet die Verwendung leicht verfügbarer Rohstoffe, kostengünstiger Reagenzien und effizienter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Bimatoprost-Cyclopropylamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Prostaglandin-Analogen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Glaukom und okulärer Hypertension untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und Kosmetikprodukte eingesetzt .
Wirkmechanismus
Bimatoprost-Cyclopropylamid übt seine Wirkung aus, indem es die Aktivität von natürlichen Prostaglandinen nachahmt. Es bindet an spezifische Rezeptoren auf der Oberfläche von Zielzellen und führt zur Aktivierung von Signalwegen, die verschiedene physiologische Prozesse regulieren. Die Verbindung wird im Körper zu ihrer aktiven Form hydrolysiert, die dann mit Prostaglandinrezeptoren interagiert, um ihre Wirkung auszuüben .
Wirkmechanismus
Mode of Action
Bimatoprost mimics the activity of prostamides, specifically prostaglandin F2α . It interacts with its targets, the prostamide receptors, leading to the stimulation of aqueous humor outflow . This action helps in relieving elevated intraocular pressure and decreasing the risk of optic nerve damage .
Biochemical Pathways
Bimatoprost appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The interaction of Bimatoprost with prostamide receptors leads to a remodeling of the conventional and uveoscleral outflow pathways . This remodeling is suggestive of an enhancement of both conventional (pressure-sensitive) and uveoscleral (pressure-insensitive) outflow in humans .
Pharmacokinetics
Bimatoprost is absorbed and eliminated quickly from the systemic circulation following ocular dosing . It appears rapidly in the blood, reaching maximum levels within 10 minutes . After reaching maximum levels, blood concentrations of Bimatoprost rapidly decline and are below 0.025 ng/mL within 1 to 1.5 hours of dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .
Result of Action
The primary result of Bimatoprost’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . By mildly stimulating aqueous humor outflow, Bimatoprost relieves elevated intraocular pressure and decreases the risk of optic nerve damage . This makes it a highly efficacious ocular hypotensive agent .
Action Environment
The action of Bimatoprost is influenced by the environment within the eye, particularly the trabecular meshwork where the prostamide receptors are located . The drug’s efficacy and stability can be affected by factors such as the presence of other medications, the pH of the tear film, and the health of the eye’s surface.
Safety and Hazards
Zukünftige Richtungen
Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bimatoprost cyclopropyl amide involves several key steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound in the presence of an oxidation system and a suitable solvent.
Alkali Reaction: The oxidized compound is then reacted with another compound in the presence of alkali to form an intermediate.
Reduction Reactions: The intermediate undergoes a series of reduction reactions using different reducing agents to form the desired product.
Final Reaction: The final step involves reacting the reduced intermediate with another compound in the presence of alkali to obtain bimatoprost cyclopropyl amide.
Industrial Production Methods
The industrial production of bimatoprost cyclopropyl amide follows similar steps as the synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective reagents, and efficient reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bimatoprost-Cyclopropylamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Werden im ersten Oxidationsschritt verwendet.
Reduktionsmittel: Werden in den Reduktionsschritten verwendet, um Zwischenprodukte in das gewünschte Produkt umzuwandeln.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Bimatoprost-Cyclopropylamid, das durch den optimierten Syntheseweg in hoher Ausbeute und Reinheit erhalten wird .
Vergleich Mit ähnlichen Verbindungen
Bimatoprost-Cyclopropylamid ähnelt anderen Prostaglandin-Analogen wie Latanoprost, Travoprost und Unoprostone. Es ist einzigartig, da es eine Ethyl-Amidgruppe anstelle einer Isopropyl-Estergruppe am C-1-Kohlenstoff der α-Kette aufweist. Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften und therapeutischen Wirkungen bei .
Liste ähnlicher Verbindungen
- Latanoprost
- Travoprost
- Unoprostone
Schlussfolgerung
Bimatoprost-Cyclopropylamid ist ein synthetisches Prostaglandin-Analogon mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen. Seine einzigartige Struktur und sein Wirkmechanismus machen es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLPNGMQVSAVIX-DVTMXPNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


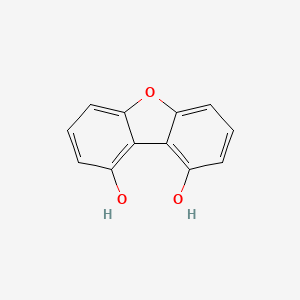

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)
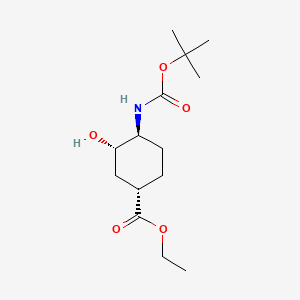
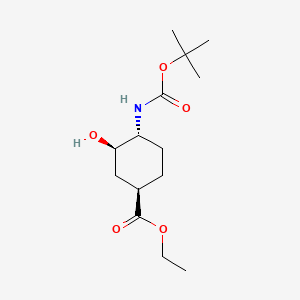
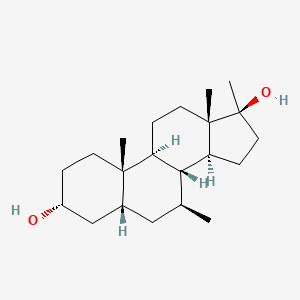
![5-Hydroxy-2-methyl-8-methylidenepyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B580157.png)
